(4S,5S)-4,5-dihydroxyimidazolidin-2-one
Description
Properties
CAS No. |
23051-85-6 |
|---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2-/m0/s1 |
InChI Key |
NNTWKXKLHMTGBU-LWMBPPNESA-N |
Isomeric SMILES |
[C@@H]1([C@@H](NC(=O)N1)O)O |
Canonical SMILES |
C1(C(NC(=O)N1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- α-Ureidoalkylation : The parent compound reacts with N-(hydroxyalkyl)ureas to form glycolurils, but yields decrease with branching or larger substituents (e.g., 1,3-Me₂-DHI vs. 1,3-H₂-DHI) .
- Cyclocondensation : Reacts with ureas to produce racemic bicyclic compounds, as confirmed by X-ray crystallography .
- Stereochemical Influence : The (4S,5S) configuration enables diastereomerically pure products, such as trans-4,5-diazidoimidazolidin-2-one (90% yield) when treated with hydrazoic acid .
Q & A
Q. What are the standard synthetic methodologies for (4S,5S)-4,5-dihydroxyimidazolidin-2-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted ureas with dihydroxyimidazolidinones. For example, α-ureidoalkylation of N-(hydroxyalkyl)ureas with 1,3-H₂- or 1,3-Me₂-4,5-dihydroxyimidazolidin-2-ones yields glycolurils. Reaction time optimization (e.g., 1 hour for ureido alcohols) and temperature control are critical, as prolonged reactions or branching in hydroxyalkyl chains reduce yields. Steric effects from methyl substituents (1,3-Me₂ derivatives) further decrease efficiency compared to 1,3-H₂ analogs .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For instance, 2-(2-hydroxyethyl)glycoluril derived from the compound was analyzed via SC-XRD, revealing its racemic crystallization. Chiral-phase HPLC can also resolve enantiomers, as demonstrated in enantiomeric purity assessments . Software like SHELXL is widely used for refining crystallographic data .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and detect impurities.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- Polarimetry : To verify enantiomeric excess in chiral derivatives.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for derivatives used in material science applications .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cyclocondensation reactions?
Electron-withdrawing groups on substituents (e.g., nitro or halogens) enhance electrophilicity at the urea carbonyl, accelerating nucleophilic attack. Steric hindrance from branched hydroxyalkyl chains in ureido alcohols reduces reaction rates and yields. Computational studies (DFT) can model transition states to predict regioselectivity, while kinetic experiments quantify rate constants under varying conditions .
Q. What strategies resolve contradictions in stereochemical assignments between crystallographic and chiroptical data?
Discrepancies may arise from crystal packing effects or solvent-induced conformational changes. Cross-validation using multiple techniques is critical:
- Rogers’s η parameter and Flack’s x parameter : Statistical tools in crystallography to assess enantiomorph polarity. Flack’s x parameter is preferred for near-centrosymmetric structures to avoid false chirality indications .
- Circular Dichroism (CD) : Correlates experimental spectra with computed electronic transitions (TD-DFT) to confirm absolute configuration .
Q. How is this compound utilized in the total synthesis of bioactive natural products?
The compound serves as a chiral building block for imidazole alkaloids. For example, derivatives like oroidin and hymenidin are synthesized via regioselective alkylation followed by cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Critical issues include:
- Solvent selection : Transitioning from THF or DMF to greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve cost-efficiency.
- Purification : Switch from column chromatography to continuous crystallization or membrane filtration .
Methodological Considerations
Q. How should researchers address discrepancies in reported reaction yields for derivatives of this compound?
Systematic reproducibility studies are essential:
- Control of moisture : Hydrolysis of intermediates may vary with ambient humidity.
- Catalyst batch variability : Metal impurities in commercial catalysts (e.g., Zn²⁺ in D-hydantoinase) can alter enzyme activity .
- Statistical Design of Experiments (DoE) : Identifies critical factors (e.g., temperature, stoichiometry) through factorial analysis .
Q. What computational tools assist in predicting the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
